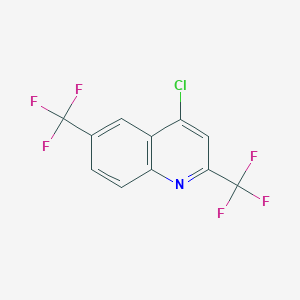

4-Chloro-2,6-bis(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,6-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYOEGXROJASCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347867 | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91991-79-6 | |

| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2,6-bis(trifluoromethyl)quinoline chemical properties

An In-depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a highly functionalized heterocyclic compound of significant interest in modern chemical research. Designed for professionals in drug discovery, materials science, and synthetic chemistry, this guide moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Strategic Importance in Modern Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like quinine to modern anticancer drugs.[1][2][3] Its rigid, aromatic framework is ideal for orienting functional groups to interact with biological targets. The strategic incorporation of trifluoromethyl (-CF3) groups, as seen in this compound, imparts a unique combination of properties that are highly sought after in drug development. These electron-withdrawing groups are known to enhance metabolic stability, increase lipophilicity (aiding membrane permeability), and improve binding affinity to target proteins.[4][5] This makes the title compound a versatile and powerful building block for creating novel molecules with enhanced performance characteristics.[6]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. Understanding these parameters is critical for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source |

| CAS Number | 91991-79-6 | [6] |

| Molecular Formula | C₁₁H₄ClF₆N | [6] |

| Molecular Weight | 299.6 g/mol | [6] |

| Appearance | White amorphous powder | [6] |

| Melting Point | 66-72 °C | [6] |

| Purity | ≥ 98% (HPLC) | [6] |

| Storage | Store at 0-8 °C, tightly sealed | [6] |

While detailed spectroscopic data for this specific isomer is not publicly aggregated, analysis of related structures provides expected characteristics.[7][8][9]

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.5-8.5 ppm), with splitting patterns dictated by their positions on the quinoline core.

-

¹⁹F NMR: Two distinct singlets are expected for the two non-equivalent trifluoromethyl groups, likely appearing in the range of -60 to -65 ppm.

-

¹³C NMR: Signals for the trifluoromethyl carbons would appear as quartets due to C-F coupling. The carbon atom attached to the chlorine (C4) would be significantly deshielded.

-

Mass Spec: The molecular ion peak would show a characteristic M/M+2 isotopic pattern of approximately 3:1, confirming the presence of a single chlorine atom.

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted quinolines can be achieved through various established methodologies, such as the Friedländer annulation or multi-step cyclization pathways.[10] The following represents a generalized, logical protocol for the preparation of this compound, emphasizing the rationale behind each step.

Conceptual Synthesis Workflow

Caption: Generalized synthetic pathway for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-bis(trifluoromethyl)quinolin-4-ol (Intermediate)

-

Rationale: This step employs a cyclocondensation reaction to construct the core quinoline ring system. Polyphosphoric acid (PPA) is a common choice as it serves as both a solvent and a potent dehydrating acid catalyst, driving the reaction towards the cyclized product.

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a condenser, add 4-Amino-3-(trifluoromethyl)benzotrifluoride (1.0 eq).

-

Add polyphosphoric acid (PPA) (approx. 10x weight of aniline) and heat the mixture to ~80°C with stirring to ensure homogenization.

-

Slowly add ethyl trifluoroacetoacetate (1.1 eq) to the mixture.

-

Increase the temperature to 140-150°C and maintain for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to ~70°C and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated solid is the crude quinolinol intermediate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Chlorination to this compound (Final Product)

-

Rationale: The hydroxyl group at the C4 position is a poor leaving group. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts it into a chlorophosphite ester intermediate, which is an excellent leaving group, facilitating nucleophilic substitution by the chloride ion to yield the desired 4-chloro product.[11]

-

Procedure:

-

In a fume hood, charge a round-bottom flask with the dried 2,6-bis(trifluoromethyl)quinolin-4-ol (1.0 eq) from the previous step.

-

Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction should become a clear solution.

-

Monitor for the disappearance of the starting material by TLC.

-

After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until pH 7-8.

-

The crude product will precipitate. Filter the solid, wash with cold water, and dry.

-

Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure white solid.[6]

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its predictable and versatile reactivity, which is dominated by the C4-chloro substituent.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is highly activated towards nucleophilic substitution. This is due to the electron-withdrawing effect of both the ring nitrogen and the two trifluoromethyl groups, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the C4 position an electrophilic "hotspot."

-

Versatile Building Block: This reactivity allows for the facile introduction of a wide array of nucleophiles (amines, thiols, alcohols), making it an ideal starting material for generating libraries of novel quinoline derivatives for high-throughput screening in drug discovery.[12] The synthesis of compounds for anticancer, anti-inflammatory, and agrochemical applications often leverages this key reaction.[6]

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of C-C and C-N bonds to further elaborate the molecular structure.[4]

Reactivity Hub Diagram

Caption: Reactivity of the C4 position as a hub for diversification.

Applications in Research and Development

The unique electronic and structural features of this compound make it a valuable intermediate in several high-tech fields.

-

Pharmaceutical Development: It is a key intermediate for synthesizing agents targeting a range of diseases.[6] The quinoline core is a known pharmacophore, and the trifluoromethyl groups can enhance drug-like properties, leading to candidates for anti-cancer and anti-inflammatory therapies.[3][5][6]

-

Agrochemicals: The bioactivity of fluorinated quinolines extends to crop protection. This compound is used in formulating effective pesticides and fungicides, where metabolic stability and potency are crucial.[6]

-

Advanced Materials: The presence of multiple fluorine atoms contributes to high thermal and chemical stability.[6] This makes it a building block for creating specialized fluorinated materials and high-performance polymers with desirable properties for demanding applications.

Safety, Handling, and Storage

As with all specialized laboratory chemicals, proper handling is paramount to ensure safety. The following guidelines are based on data for structurally similar chloro- and trifluoromethyl-substituted heterocycles.[13][14][15]

-

Health Hazards: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[13][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat. Wash hands thoroughly after handling.[14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]

-

-

Handling: Avoid formation of dust and aerosols. Keep away from incompatible materials. Do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a tightly closed container in a dry, cool (0-8°C), and well-ventilated place.[6][13]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 12. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-Chloro-2,6-bis(trifluoromethyl)quinoline molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the quinoline core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents, from antimalarials like chloroquine to advanced anti-cancer drugs.[1][2][3] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. This compound is a prime example of a highly functionalized quinoline building block, engineered for versatility and potency in drug discovery programs.

This guide provides a detailed technical overview of its molecular structure, physicochemical properties, and strategic applications. We will delve into the causality behind its synthetic utility, focusing on the distinct roles of its key functional groups—the reactive 4-chloro substituent and the dual trifluoromethyl moieties—which are critical for modulating biological activity and pharmacokinetic profiles.

Physicochemical and Structural Characteristics

This compound is a specialized chemical intermediate whose properties are largely defined by its trifluoromethyl groups and chloro substitution.[4][5] These features enhance its stability and reactivity, making it a valuable building block for innovative drug design and agricultural solutions.[4]

Core Properties

A summary of the compound's key quantitative data is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 91991-79-6 | [4][6] |

| Molecular Formula | C₁₁H₄ClF₆N | [4] |

| Molecular Weight | 299.60 g/mol | [4] |

| Appearance | White amorphous powder | [4] |

| Melting Point | 66-72 °C | [4] |

| Purity | ≥ 98% (HPLC) | [4] |

| Storage | Store at 0-8 °C | [4] |

Molecular Structure

The structure consists of a quinoline ring system substituted at three key positions:

-

A chloro group at the C4 position : This is the primary site of reactivity, acting as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

-

A trifluoromethyl group at the C2 position : This group significantly influences the electronics of the pyridine ring, increasing the electrophilicity of the C4 position.

-

A trifluoromethyl group at the C6 position : Located on the benzo-fused portion of the ring, this group primarily enhances the molecule's metabolic stability and lipophilicity.

Caption: 2D Molecular Structure of this compound.

The Scientific Rationale: Role of Key Functional Groups

The Trifluoromethyl (-CF₃) Groups: Architects of Efficacy

The incorporation of trifluoromethyl groups is a cornerstone of modern drug design, and their presence at both the C2 and C6 positions of this quinoline scaffold is a deliberate strategic choice.[7]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[8] This property can significantly increase a drug candidate's half-life, reducing dosing frequency.[8]

-

Enhanced Lipophilicity : -CF₃ groups are highly lipophilic. This property improves a molecule's ability to cross cellular membranes, which can lead to better absorption, distribution, and bioavailability.[9]

-

Increased Binding Affinity : The strong electron-withdrawing nature of the -CF₃ group alters the electronic profile of the quinoline ring.[8] This can modulate the pKa of the quinoline nitrogen and create favorable dipole or electrostatic interactions with biological targets, often resulting in increased binding affinity and potency.[8][9]

-

Bioisosterism : The -CF₃ group can act as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for structural modifications that maintain or improve biological activity while altering physicochemical properties.[9]

The 4-Chloro Group: A Versatile Synthetic Handle

The chlorine atom at the C4 position is the molecule's primary reactive center. Its utility stems from the principles of nucleophilic aromatic substitution (SNAr).

-

Activation for SNAr : The quinoline ring nitrogen acts as an electron sink, withdrawing electron density from the ring and making the C4 position highly electrophilic and susceptible to attack by nucleophiles. The -CF₃ group at the C2 position further enhances this effect.

-

Synthetic Versatility : The 4-chloro group can be readily displaced by a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions (via cross-coupling reactions). This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Most strategies for creating 4-aminoquinolines, a pharmacologically important class, rely on the displacement of a 4-chloro substituent.[10][11]

Proposed Synthesis Pathway

The proposed multi-step synthesis begins with a commercially available, appropriately substituted aniline.

Caption: Proposed Gould-Jacobs based synthesis pathway for the target compound.

Causality Behind the Chosen Pathway:

-

Step 1 & 2 (Gould-Jacobs Reaction) : This is a classic and reliable method for constructing the quinoline-4-one core from an aniline and a malonic ester derivative. The initial condensation is followed by a high-temperature, intramolecular Friedel-Crafts-type cyclization to form the heterocyclic ring system.

-

Step 3 (Trifluoromethylation) : The bromine atom at the 6-position serves as a handle for a transition-metal-catalyzed trifluoromethylation reaction. Various copper or palladium-based reagents can be employed for this transformation.

-

Step 4 (Chlorination) : Treatment of the 4-hydroxyquinoline intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is the standard and most efficient method to install the reactive chloro group at the C4 position.[12]

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the following characteristics can be predicted based on the molecular structure and data from analogous compounds. This predictive analysis is a crucial tool for reaction monitoring and structural confirmation.

-

¹H NMR : The spectrum would be simple, showing only four signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the protons at C3, C5, C7, and C8. The proton at C3 would likely appear as a singlet, while the others would show doublet or doublet of doublets splitting patterns based on their coupling with neighboring protons.

-

¹³C NMR : The spectrum would display 11 distinct signals for the carbon atoms. The carbons attached to the fluorine atoms (the two -CF₃ groups) would appear as quartets due to C-F coupling. The carbon attached to chlorine (C4) would be significantly downfield.

-

¹⁹F NMR : This would be the most straightforward spectrum, showing two distinct singlets, one for each of the chemically non-equivalent -CF₃ groups at the C2 and C6 positions. The chemical shifts would be in the typical range for aryl-CF₃ groups (approx. -60 to -65 ppm relative to CFCl₃).

-

Mass Spectrometry (EI) : The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z 299. An isotopic pattern corresponding to the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key diagnostic feature.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative synthetic application of this compound as an electrophile in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in drug discovery for creating C-C bonds and assembling complex molecular architectures.

Objective: To synthesize 4-Aryl-2,6-bis(trifluoromethyl)quinoline derivatives.

Pillar of Trustworthiness: This protocol is based on well-established and extensively cited conditions for Suzuki-Miyaura couplings on electron-deficient chloro-heterocycles. Each step includes self-validating checks, such as monitoring by TLC or LC-MS.

Materials and Reagents

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq) or Pd(dppf)Cl₂ (0.02 - 0.05 eq)

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq), anhydrous

-

Solvent: 1,4-Dioxane/Water (4:1 mixture) or Toluene/Water (4:1 mixture), degassed

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere is Critical):

-

To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the chosen arylboronic acid, the palladium catalyst, and the anhydrous base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is paramount to prevent the degradation of the Pd(0) catalyst.

-

-

Solvent Addition and Reaction:

-

Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) to the flask. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to maintain the inert atmosphere.

-

Place the flask in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously.

-

-

Monitoring the Reaction:

-

The reaction progress should be monitored periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

On TLC, the disappearance of the starting material spot (visualized under UV light) and the appearance of a new, typically lower Rf product spot indicates progress. A co-spot of the starting material and the reaction mixture is advisable for accurate comparison.

-

LC-MS provides unambiguous confirmation by tracking the consumption of the starting material (m/z 299) and the formation of the product at its expected molecular weight.

-

-

Work-up and Extraction:

-

Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with an organic solvent like Ethyl Acetate or Dichloromethane. The choice of solvent depends on the product's polarity.

-

Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

Select an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) based on the polarity difference between the product and any impurities, as determined by initial TLC analysis.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final 4-Aryl-2,6-bis(trifluoromethyl)quinoline product.

-

Conclusion

This compound is more than a mere chemical intermediate; it is a highly engineered molecular tool. The strategic placement of two trifluoromethyl groups provides a powerful lever to enhance metabolic stability and target affinity, while the 4-chloro position offers a reliable and versatile point for synthetic elaboration.[4][8][9] For researchers in drug discovery and materials science, this compound represents a valuable platform for the development of novel entities with superior performance characteristics, grounded in the established principles of medicinal and physical organic chemistry.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. lincoln.history.idaho.gov [lincoln.history.idaho.gov]

- 6. 91991-79-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. nbinno.com [nbinno.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

Physical properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive examination of the core physical properties of this compound (CAS No: 91991-79-6). As a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced fluorinated materials, a thorough understanding of its physical characteristics is essential for researchers, chemists, and drug development professionals.[1] This document consolidates key data points, including molecular identity, physicochemical properties, and solubility characteristics. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the scientific rationale behind each methodological step to ensure data integrity and reproducibility.

Molecular and Chemical Identity

This compound is a halogenated, trifluoromethyl-substituted quinoline derivative. The presence of two trifluoromethyl (-CF₃) groups significantly influences its electronic properties, stability, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[1][2]

Caption: Molecular Structure of this compound.

Summary of Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 91991-79-6 | [1][3] |

| Molecular Formula | C₁₁H₄ClF₆N | [1] |

| Molecular Weight | 299.6 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 66 - 72 °C | [1] |

| Purity (Typical) | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Solubility Profile

The molecular structure, characterized by a large, aromatic quinoline core and multiple electronegative fluorine and chlorine atoms, dictates its solubility. It is expected to exhibit low solubility in aqueous media and high solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone.

Experimental Protocol: Solubility Determination

This protocol provides a reliable, qualitative, and semi-quantitative method for assessing solubility in various solvents, which is a critical first step in reaction setup, formulation, and purification processes.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a small amount (e.g., 5.0 mg) of this compound into a clear glass vial.[4]

-

Initial Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the desired solvent to the vial. This establishes an initial concentration for testing.[5]

-

Agitation: Securely cap the vial and vortex vigorously for at least 60 seconds.[5] The purpose of vigorous agitation is to maximize the surface area of interaction between the solute and solvent, overcoming the kinetic barriers to dissolution.

-

Visual Inspection: Observe the solution against a dark background. The absence of any visible solid particles indicates complete dissolution.[5] If the solution is clear, the compound is soluble at or above the current concentration.

-

Incremental Addition (If Insoluble): If solid material remains, add another measured aliquot of solvent (e.g., 0.5 mL) to the vial, effectively halving the concentration. Repeat steps 3 and 4.

-

Classification: Continue the incremental addition of solvent until the solid dissolves completely or a practical maximum volume is reached. The solubility can be classified as:

-

Very Soluble: Dissolves in <1 part of solvent.

-

Soluble: Dissolves in 10-30 parts of solvent.

-

Sparingly Soluble: Dissolves in 30-100 parts of solvent.

-

Insoluble: Requires >10,000 parts of solvent.

-

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[6] The reported range of 66-72 °C for this compound suggests it may be an amorphous powder or have some degree of impurity as supplied.[1]

Experimental Protocol: Melting Point Determination

The following protocol utilizes a modern digital melting point apparatus (e.g., a Mel-Temp) for accurate and reproducible measurements.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the compound on a watch glass and crush it into a fine powder using a spatula. This ensures uniform heat transfer within the sample.[6]

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap its sealed bottom on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom.[7][8] The packed sample height should be 2-3 mm for optimal results.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast heating ramp (e.g., 10-20 °C/minute) to quickly find an approximate melting range.[9] This crucial step saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[7][9] Prepare a new sample and set a slow heating ramp of 1-2 °C per minute. A slow ramp is essential to keep the sample and thermometer in thermal equilibrium, yielding an accurate reading.

-

Record the Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts into liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For high confidence, the measurement should be repeated at least twice to ensure consistency.

Anticipated Spectroscopic Profile

While specific experimental spectra are not publicly available, the structure of this compound allows for the confident prediction of its key NMR spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be defined by the four protons on the quinoline ring. Due to the electron-withdrawing effects of the chlorine and -CF₃ groups, all signals are expected in the downfield aromatic region (approx. 7.5-8.5 ppm). The protons will appear as a series of doublets and doublets of doublets, with coupling constants characteristic of aromatic systems.

-

¹³C NMR: The spectrum will show 11 distinct carbon signals. The two carbons attached to the -CF₃ groups will appear as quartets due to C-F coupling. The carbon bearing the chlorine atom will also be significantly downfield.

-

¹⁹F NMR: This will be the most straightforward spectrum, showing two distinct signals, likely singlets or very finely split multiplets, for the two non-equivalent trifluoromethyl groups. Their chemical shifts will be characteristic of -CF₃ groups attached to an aromatic ring.

General Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Weigh 5-10 mg of the compound into a clean, dry NMR tube.[10]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte signals.

-

Homogenization: Cap the tube and invert it several times or use gentle vortexing to ensure the sample is fully dissolved and the solution is homogeneous.[10]

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters. An internal standard like tetramethylsilane (TMS) may be used for precise chemical shift referencing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Quinoline, 4-iodo-2,8-bis(trifluoromethyl)- | 150785-69-6 [smolecule.com]

- 3. 91991-79-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chm.uri.edu [chm.uri.edu]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. benchchem.com [benchchem.com]

Spectroscopic Data for 4-Chloro-2,6-bis(trifluoromethyl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-bis(trifluoromethyl)quinoline is a halogenated and trifluoromethylated quinoline derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl groups and the reactive chloro substituent, make it a valuable building block for the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content is designed to offer not just the data itself, but also the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₁₁H₄ClF₆N and a molecular weight of 299.6 g/mol , presents a unique set of spectroscopic challenges and features. The quinoline core provides a rigid aromatic scaffold, while the two trifluoromethyl groups and the chlorine atom introduce distinct isotopic and nuclear spin properties that are readily probed by various spectroscopic techniques.

Predicted Spectroscopic Data Summary

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, showing characteristic coupling patterns. |

| ¹³C NMR | Aromatic carbons from ~115 to ~150 ppm, with quaternary carbons deshielded. CF₃ carbons appear as quartets. |

| ¹⁹F NMR | Two distinct singlets for the C2-CF₃ and C6-CF₃ groups, with chemical shifts sensitive to their position on the quinoline ring. |

| IR Spectroscopy | Characteristic bands for C-Cl, C-F, and quinoline ring vibrations. |

| Mass Spectrometry | Molecular ion peak showing a characteristic M+2 isotope pattern for a single chlorine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical to ensure solubility and to avoid overlapping solvent signals with analyte resonances.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

Typical spectral width: 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

A reference standard, such as CFCl₃ (0 ppm), should be used for accurate chemical shift referencing.

-

Typical spectral width: -50 to -80 ppm for trifluoromethyl groups on aromatic rings.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals only in the aromatic region, corresponding to the four protons on the quinoline ring system.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.8 | s | - |

| H-5 | ~8.4 | d | ~9.0 |

| H-7 | ~8.1 | dd | ~9.0, ~2.0 |

| H-8 | ~8.3 | d | ~2.0 |

-

H-3: This proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is influenced by the adjacent nitrogen and the C4-chloro substituent.

-

H-5, H-7, H-8: These protons form a coupled spin system on the benzo-fused ring. H-5 is a doublet due to coupling with H-7. H-7 is a doublet of doublets due to coupling with both H-5 and H-8. H-8 appears as a doublet due to meta-coupling with H-7. The electron-withdrawing nature of the C6-CF₃ group will deshield the peri-proton H-5, shifting it downfield.

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will display eleven distinct signals for the carbon atoms of the quinoline ring and the two trifluoromethyl groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~145 | q |

| C-3 | ~120 | s |

| C-4 | ~148 | s |

| C-4a | ~125 | s |

| C-5 | ~128 | s |

| C-6 | ~130 | q |

| C-7 | ~124 | s |

| C-8 | ~129 | s |

| C-8a | ~147 | s |

| C2-CF₃ | ~122 | q |

| C6-CF₃ | ~123 | q |

The chemical shifts of the carbon atoms are influenced by the electronegativity of the nitrogen, chlorine, and trifluoromethyl substituents. The carbons directly attached to the trifluoromethyl groups (C-2 and C-6) will appear as quartets due to one-bond coupling with the three fluorine atoms. The trifluoromethyl carbons themselves will also be observed as quartets.

¹⁹F NMR Data and Interpretation

¹⁹F NMR is particularly informative for this molecule, as it directly probes the fluorine-containing groups.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |

| C2-CF₃ | ~ -68 | s |

| C6-CF₃ | ~ -62 | s |

The spectrum is expected to show two singlets, one for each of the chemically non-equivalent trifluoromethyl groups. The chemical shift of each CF₃ group is sensitive to its electronic environment and its position on the quinoline ring. The C2-CF₃ group, being adjacent to the heterocyclic nitrogen, is expected to be at a slightly different chemical shift than the C6-CF₃ group on the carbocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.[5][6][7]

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond) is clean.[6]

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Data and Interpretation

The IR spectrum of this compound will be characterized by absorptions corresponding to the quinoline ring, C-Cl, and C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Quinoline ring C=C and C=N stretching[8][9] |

| 1350-1100 | C-F stretching (strong)[10][11] |

| 850-550 | C-Cl stretching[12][13] |

| 900-675 | Aromatic C-H out-of-plane bending |

The most intense bands in the spectrum are expected to be in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the two trifluoromethyl groups. The quinoline ring vibrations will give rise to a series of sharp bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a common technique for the analysis of small, volatile organic molecules.[14]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[15][16][17] The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[14]

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z.

MS Data and Interpretation

The mass spectrum of this compound will exhibit a molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Significance |

| 299/301 | [C₁₁H₄ClF₆N]⁺• | Molecular ion (M⁺•) with the characteristic 3:1 isotopic pattern for one chlorine atom.[18][19][20][21] |

| 264 | [C₁₁H₄F₆N]⁺ | Loss of Cl• from the molecular ion. |

| 230 | [C₁₀H₄ClF₃N]⁺• | Loss of CF₃• from the molecular ion. |

| 195 | [C₁₀H₄F₃N]⁺ | Loss of Cl• and CF₃•. |

The most diagnostic feature of the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 299 and 301, with relative intensities of approximately 3:1.[18][19][20][21] This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Common fragmentation pathways are expected to involve the loss of a chlorine radical (Cl•) and a trifluoromethyl radical (•CF₃), leading to the formation of other prominent ions in the spectrum. The stability of the quinoline ring suggests that fragmentation of the ring itself will be less favorable.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry offers a powerful and complementary set of tools for researchers working with this important molecule. The predicted data, coupled with the provided experimental protocols and interpretation guidelines, should serve as a valuable resource for scientists in the fields of drug discovery, materials science, and synthetic chemistry.

References

- 1. NMR tube - Wikipedia [en.wikipedia.org]

- 2. dwk.com [dwk.com]

- 3. grokipedia.com [grokipedia.com]

- 4. NMR Tubes | Fisher Scientific [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benthamopen.com [benthamopen.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. uoguelph.ca [uoguelph.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 20. researchgate.net [researchgate.net]

- 21. chemguide.co.uk [chemguide.co.uk]

4-Chloro-2,6-bis(trifluoromethyl)quinoline material safety data sheet (MSDS)

An In-Depth Technical Guide to 4-Chloro-2,6-bis(trifluoromethyl)quinoline: Properties, Safety, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community. As a member of the fluorinated quinoline family, its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science.[1] The presence of two electron-withdrawing trifluoromethyl (CF₃) groups, combined with a reactive chlorine atom at the 4-position, imparts enhanced biological activity, metabolic stability, and lipophilicity to derivative compounds.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of the compound's characteristics, explains the causality behind essential safety protocols, and explores its application as a strategic synthetic intermediate. By synthesizing available data and reasoning from established chemical principles, this document provides the field-proven insights necessary for its safe and effective utilization in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is the foundation of chemical safety and experimental reproducibility. The key identifiers and physical properties of this compound are summarized below.

Structural Representation

Caption: Chemical Structure of this compound.

Data Summary Table

| Identifier | Value | Source |

| CAS Number | 91991-79-6 | [1][4] |

| Molecular Formula | C₁₁H₄ClF₆N | [1] |

| Molecular Weight | 299.6 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 66-72 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| MDL Number | MFCD01566525 | [1][4] |

| PubChem ID | 627037 | [1] |

| Recommended Storage | 0-8 °C, tightly sealed | [1] |

Section 2: Hazard Identification and Risk Assessment

While a specific, publicly available MSDS for this exact compound is not comprehensively detailed, a robust risk assessment can be formulated based on its chemical structure and toxicological data from close structural analogs, such as 4-chloro-2-(trifluoromethyl)quinoline. The presence of a chlorinated aromatic system and trifluoromethyl groups necessitates a cautious approach.

Anticipated GHS Classification

The following classification is inferred from similar compounds and general principles of toxicology for halogenated heterocycles. It should be used for laboratory risk assessment until an official classification is published.

| Hazard Class | Category | Hazard Statement | Rationale / Causal Link |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Halogenated organic compounds can exhibit systemic toxicity upon ingestion. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Chlorinated aromatic compounds are frequently irritating to the skin upon direct contact.[5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Fine powders and irritating chemicals can cause significant damage to eye tissue.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine, potent chemical dust can irritate the respiratory tract.[5][6] |

Toxicological Profile

-

Inhalation: Inhalation of the powder may lead to irritation of the nose, throat, and respiratory system.[5]

-

Dermal Contact: Prolonged or repeated skin contact is likely to cause redness, itching, and irritation.[5]

-

Eye Contact: As a fine powder, it poses a significant mechanical and chemical irritation risk to the eyes, potentially causing serious damage.[5]

-

Ingestion: Ingestion may be harmful. Symptoms could include nausea, vomiting, and other signs of systemic toxicity.

Risk Assessment Workflow

Caption: A decision workflow for laboratory risk assessment.

Section 3: Safe Handling, Storage, and Emergency Procedures

A self-validating safety protocol relies on the integration of engineering controls, personal protective equipment, and established emergency procedures.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile gloves. For prolonged handling or when dissolving in solvents, consider double-gloving or using thicker gloves.

-

Skin Protection: A standard laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: For weighing large quantities or situations where dust generation is unavoidable, an N95 dust mask should be used in addition to the fume hood.

-

Spill Response Protocol

A prompt and correct response to a spill is critical to mitigating exposure and contamination.

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

-

Isolate: Restrict access to the spill area.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or airborne.

-

Contain & Clean:

-

For Dry Spills: Do NOT sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a labeled, sealable waste container.[8]

-

For Liquid Spills (Solutions): Absorb with chemical absorbent pads or vermiculite. Place used materials into a labeled, sealable waste container.

-

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report: Report the incident to laboratory safety personnel.

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |

Section 4: Reactivity, Synthesis, and Applications

Understanding the chemical behavior of this compound is key to its successful use in synthesis. The molecule's reactivity is dominated by the interplay between the chloro-substituent and the electron-withdrawing CF₃ groups.

Chemical Reactivity Profile

The primary site of reactivity is the carbon-chlorine bond at the 4-position. The two trifluoromethyl groups are strongly electron-withdrawing, which significantly decreases the electron density of the quinoline ring system. This has two major consequences:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The C4 position is highly activated towards attack by nucleophiles (e.g., amines, alcohols, thiols), allowing for the displacement of the chloride ion. This is the most common and synthetically valuable reaction for this class of compounds.

-

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to traditional electrophilic substitution reactions.

Role as a Synthetic Intermediate

This compound is rarely the final product but rather a crucial intermediate. Its value lies in providing a robust scaffold that can be elaborated into more complex, biologically active molecules. The SNAr reaction at the C4 position is the cornerstone of its utility.

Caption: Synthetic utility via Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Development

-

Pharmaceutical Development: This scaffold is extensively used to synthesize novel therapeutic agents. The quinoline core is a "privileged structure" found in many FDA-approved drugs.[10][11][12] By reacting various amines or other nucleophiles at the C4 position, libraries of compounds can be generated and screened for activity against targets in oncology and inflammatory diseases.[1][13]

-

Agrochemicals: The potent biological activity imparted by the fluorinated quinoline core makes it a valuable precursor for creating new herbicides, fungicides, and pesticides designed for high efficacy and crop protection.[1][2]

-

Materials Science: The thermal and chemical stability conferred by the trifluoromethyl groups makes this compound an intermediate for high-performance polymers and coatings.[1]

Section 5: Disposal Considerations

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

-

Waste Classification: As a halogenated, nitrogen-containing organic compound, all waste materials (unreacted chemical, contaminated PPE, spill cleanup materials) must be treated as hazardous chemical waste.

-

Disposal Method: Do not dispose of down the drain or in general waste.[8] All waste must be collected in clearly labeled, sealed containers. Disposal must be carried out through a licensed and approved waste disposal contractor, in accordance with all local, state, and federal regulations.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 91991-79-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)QUINOLINE - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 11. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 4-Chloro-2,6-bis(trifluoromethyl)quinoline

Introduction: Unveiling a Privileged Scaffold in Chemical Synthesis

In the landscape of modern chemical research, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational design, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, 4-Chloro-2,6-bis(trifluoromethyl)quinoline emerges as a highly versatile and reactive building block, offering a privileged scaffold for the synthesis of a diverse array of novel compounds.

This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its chemical characteristics, synthetic utility, and its role as a key intermediate in the development of innovative pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated quinoline derivative in their own research endeavors.

Core Attributes of this compound

The trifluoromethyl (-CF3) groups at the 2 and 6 positions of the quinoline ring are not merely passive substituents. Their strong electron-withdrawing nature significantly modulates the electronic landscape of the entire molecule, leading to several key attributes:

-

Enhanced Reactivity: The electron deficiency induced by the trifluoromethyl groups activates the chloro-substituent at the 4-position, making it an excellent leaving group for nucleophilic aromatic substitution and a prime candidate for transition metal-catalyzed cross-coupling reactions.[1]

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl groups resistant to metabolic degradation, a highly desirable feature in drug design.

-

Modulated Lipophilicity: The presence of two trifluoromethyl groups significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.

-

Unique Binding Interactions: The trifluoromethyl groups can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity and selectivity for biological targets.

These properties collectively position this compound as a powerful tool for the synthesis of complex and biologically active molecules.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₄ClF₆N | [1] |

| Molecular Weight | 299.60 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 66-72 °C | [1] |

| CAS Number | 91991-79-6 | [1] |

Potential Research Applications

The unique structural and electronic features of this compound open up a wide range of research applications, primarily centered around its use as a versatile synthetic intermediate.

Medicinal Chemistry: A Gateway to Novel Therapeutics

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[2][3][4] The introduction of two trifluoromethyl groups is a proven strategy to enhance the therapeutic potential of quinoline-based compounds.[1][5]

The development of novel kinase inhibitors is a major focus in oncology research.[6][7][8] this compound serves as an excellent starting material for the synthesis of libraries of potential kinase inhibitors. The chloro group at the 4-position can be readily displaced by various amines, anilines, and other nucleophiles to generate a diverse set of 4-substituted quinoline derivatives.

For instance, the synthesis of 2-anilinoquinoline derivatives has been shown to yield potent anti-cancer agents.[2][9] By reacting this compound with a variety of substituted anilines, researchers can explore the structure-activity relationships (SAR) and optimize for potency and selectivity against specific cancer-related kinases.

-

Hypothetical Signaling Pathway Targeted by a 4-Anilino-2,6-bis(trifluoromethyl)quinoline Derivative:

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

The quinoline core is central to many antimalarial drugs, including chloroquine and mefloquine.[10][11][12] Mefloquine itself contains two trifluoromethyl groups, highlighting the importance of this substitution pattern for antimalarial activity.[10] this compound provides a platform for the development of new antimalarial agents that may overcome existing drug resistance mechanisms. By introducing various side chains at the 4-position, researchers can synthesize novel compounds and evaluate their efficacy against different strains of Plasmodium falciparum.[1]

Agrochemicals: Protecting Crops with Advanced Chemistry

The stability and biological activity imparted by the bis(trifluoromethyl)quinoline core make it an attractive scaffold for the development of new agrochemicals.[1] The 4-chloro position allows for the introduction of various functional groups to fine-tune the compound's activity against specific pests, fungi, or weeds. Research in this area could lead to the discovery of more effective and environmentally benign crop protection agents.

Materials Science: Building Blocks for Functional Materials

The rigid, aromatic structure of the quinoline ring, combined with the unique properties of the trifluoromethyl groups, makes this compound a valuable building block for the synthesis of advanced materials. Through cross-coupling reactions, such as Sonogashira coupling, it is possible to introduce alkynyl groups, leading to the formation of conjugated systems with interesting photophysical properties.[13] These materials could find applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other electronic devices.

Synthetic Utility: Key Experimental Protocols

The reactivity of the 4-chloro substituent is the cornerstone of the synthetic utility of this compound. Below are detailed, step-by-step methodologies for key transformations that researchers can employ.

Protocol 1: Synthesis of this compound (Adapted from similar quinoline syntheses)

This protocol is adapted from established methods for the synthesis of related trifluoromethyl-substituted quinolones and their subsequent chlorination.[14]

Step 1: Synthesis of 2,6-bis(trifluoromethyl)-4-quinolinol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-amino-benzotrifluoride (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

-

Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and cyclizing agent (approximately 10 times the weight of the aniline).

-

Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, carefully pour the hot reaction mixture into a beaker of ice water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain 2,6-bis(trifluoromethyl)-4-quinolinol.

Step 2: Chlorination to this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,6-bis(trifluoromethyl)-4-quinolinol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonia solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[9][10][12]

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of Alkynylated Quinolines

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[8][11][15][16][17][18]

-

Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).

-

Addition of Alkyne: Add the terminal alkyne (1.2-1.5 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with an amine.[4][7][19][20]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2 equivalents).

-

Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile building block with significant potential across multiple domains of chemical research. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an ideal starting material for the synthesis of novel compounds with enhanced biological activity and material properties. The high reactivity of the 4-chloro substituent allows for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries.

For researchers in medicinal chemistry, this compound offers a direct route to novel anticancer and antimalarial agents. In agrochemicals, it provides a scaffold for the development of next-generation crop protection agents. For materials scientists, it is a key intermediate for the synthesis of functional organic materials. As our understanding of the role of fluorine in molecular design continues to grow, the importance and application of this compound in cutting-edge research are set to expand even further.

References

- 1. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 | Semantic Scholar [semanticscholar.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. sphinxsai.com [sphinxsai.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Bis(trifluoromethyl)quinolines: Strategies, Mechanisms, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and unique photophysical properties. The introduction of two trifluoromethyl (CF₃) groups onto this privileged heterocycle dramatically influences its lipophilicity, metabolic stability, and electron density, often leading to enhanced therapeutic efficacy and novel material characteristics. This guide provides a comprehensive overview of the primary synthetic strategies for accessing bis(trifluoromethyl)quinolines, delving into the mechanistic underpinnings of these transformations and offering detailed, field-proven experimental protocols.

Strategic Approaches to the Quinoline Core: The Power of Cyclization

The construction of the bis(trifluoromethyl)quinoline framework predominantly relies on classical named reactions that form the quinoline ring system through cyclization. The choice of strategy is dictated by the desired substitution pattern of the trifluoromethyl groups and the availability of starting materials.

The Combes Synthesis: A Versatile Route to 2,4-Bis(trifluoromethyl)quinolines

The Combes synthesis is a powerful acid-catalyzed reaction between an aniline and a β-diketone. For the synthesis of 2,4-bis(trifluoromethyl)quinolines, hexafluoroacetylacetone is the key β-diketone, reacting with various anilines to afford the target compounds in moderate to high yields.

Causality Behind Experimental Choices: The use of a strong acid catalyst, such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), is crucial for promoting both the initial condensation of the aniline with the diketone and the subsequent intramolecular electrophilic aromatic substitution (cyclization) and dehydration steps.[1] Eaton's reagent serves as both a catalyst and a reaction medium, often allowing for solvent-free conditions.[1] The reaction temperature is a critical parameter to control, as it influences the reaction rate and can affect the regioselectivity with substituted anilines.

Mechanism of the Combes Synthesis for 2,4-Bis(trifluoromethyl)quinolines:

The reaction proceeds through a three-step mechanism:

-

Enamine Formation: The aniline undergoes nucleophilic addition to one of the carbonyl groups of hexafluoroacetylacetone, followed by dehydration to form an enamine intermediate.

-

Cyclization: Under the acidic conditions, the enamine undergoes an intramolecular electrophilic attack on the aniline ring to form a six-membered ring.

-

Dehydration: The resulting hydroxyl intermediate is protonated and subsequently loses a molecule of water to yield the aromatic 2,4-bis(trifluoromethyl)quinoline.[2]

Experimental Protocol: Synthesis of 2,4-Bis(trifluoromethyl)quinoline [1]

-

To a stirred solution of aniline (1.0 mmol) in a round-bottom flask, add hexafluoroacetylacetone (2.0 mmol).

-

Carefully add Eaton's reagent (2.0 mL) to the mixture.

-

Heat the reaction mixture at 120°C for 10 hours.

-

After cooling to room temperature, carefully pour the mixture into ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-bis(trifluoromethyl)quinoline.

| Reactant 1 | Reactant 2 | Product | Catalyst | Conditions | Yield | Reference |

| Aniline | Hexafluoroacetylacetone | 2,4-Bis(trifluoromethyl)quinoline | Eaton's Reagent | 120°C, 10h | 80% | [1] |

| 4-Methoxyaniline | Hexafluoroacetylacetone | 6-Methoxy-2,4-bis(trifluoromethyl)quinoline | Eaton's Reagent | 120°C, 10h | 75% | [1] |